molecular formula C17H18ClNOS B5837638 3-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide

3-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide

Katalognummer B5837638
Molekulargewicht: 319.8 g/mol
InChI-Schlüssel: XIMJJCIWMGISRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide is a chemical compound that belongs to the class of amide compounds. It is commonly known as TAK-659 and is used in scientific research for its potential therapeutic properties.

Wirkmechanismus

TAK-659 inhibits BTK by binding to the enzyme's active site and preventing its activation. This leads to the inhibition of B cell activation and the production of antibodies. TAK-659 also inhibits the activation of other downstream signaling pathways, such as the NF-κB and MAPK pathways, which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit the proliferation and survival of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune diseases and inflammatory disorders. TAK-659 has been shown to have a favorable safety profile in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for lab experiments. It is a highly selective and potent inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various cellular processes. TAK-659 also has a favorable safety profile, which allows for the study of its effects in vivo. However, TAK-659 has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for the study of TAK-659. One direction is the development of TAK-659 as a potential therapeutic agent for B cell malignancies, autoimmune diseases, and inflammatory disorders. Another direction is the study of TAK-659 in combination with other agents, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy. Additionally, the optimization of the synthesis method of TAK-659 and the development of novel analogs with improved properties are also potential future directions.

Synthesemethoden

The synthesis of TAK-659 involves the reaction of 4-chlorothiophenol with 4-methylbenzylamine to form 3-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain pure TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 is used in scientific research for its potential therapeutic properties. It has been studied for its ability to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the activation of B cells and the production of antibodies. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies, autoimmune diseases, and inflammatory disorders.

Eigenschaften

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[(4-methylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-13-2-4-14(5-3-13)12-19-17(20)10-11-21-16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMJJCIWMGISRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.